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molecular formula C11H7N3O2S B8364335 2-(5-nitro-2-thienyl)-1H-benzimidazole

2-(5-nitro-2-thienyl)-1H-benzimidazole

Cat. No. B8364335
M. Wt: 245.26 g/mol
InChI Key: KIVVOWWBRZSISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871946B2

Procedure details

1.0 g of 2-(5-nitro-2-thienyl)-1H-benzimidazole-4-carboxylic acid is added into 15 ml of thionyl chloride; and to heat and reflux it for 60 minutes. After end of the reaction, 2-amino-1-p-chlorophenyl-1-propanol (1.1 eq) is dissolved into tetrahydrofuran, and then drop acyl chloride to the above tetrahydrofuran mixture under stirring at the room temperature and then filter inorganic salt, evaporate the solvent to dry, and then isolate the mixture through column chromatography to obtain 2-(5-nitro-2-thienyl)-1H-benzimidazole-4-(N-(1-hydroxymethyl-2-p-nitrophenylhydroxyethyl)amide. The yield is about 92%.
Name
2-(5-nitro-2-thienyl)-1H-benzimidazole-4-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][C:7]([C:9]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[C:17](C(O)=O)[C:11]=3[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=[O:22].[NH2:25][CH:26]([CH3:36])[CH:27]([C:29]1[CH:34]=[CH:33][C:32](Cl)=[CH:31][CH:30]=1)[OH:28]>O1CCCC1>[N+:1]([C:4]1[S:8][C:7]([C:9]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH:22][CH2:36][CH:26]([NH-:25])[CH:27]([OH:28])[C:29]1[CH:34]=[CH:33][C:32]([N+:1]([O-:3])=[O:2])=[CH:31][CH:30]=1

Inputs

Step One
Name
2-(5-nitro-2-thienyl)-1H-benzimidazole-4-carboxylic acid
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C1=NC2=C(N1)C=CC=C2C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(O)C1=CC=C(C=C1)Cl)C
Step Three
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at the room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and to heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux it for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
filter inorganic salt
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
isolate the mixture through column chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(S1)C1=NC2=C(N1)C=CC=C2
Name
Type
product
Smiles
OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)[NH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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